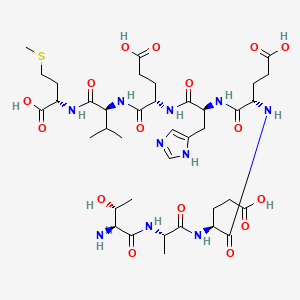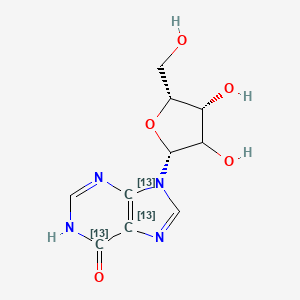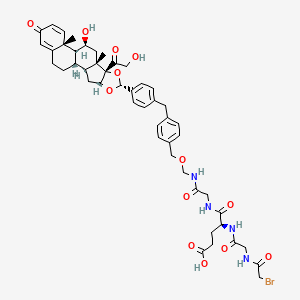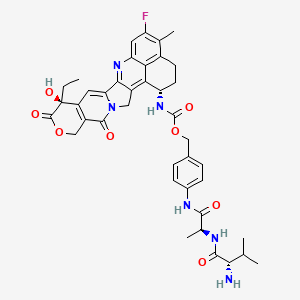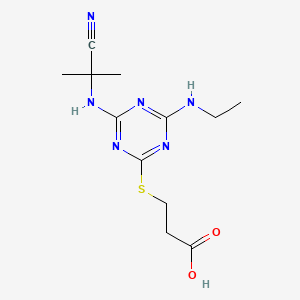
Cyanazine-3-mercaptopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanazine-3-mercaptopropanoic acid is a chemical compound known for its role as a coating hapten. It forms a stable carrier-hapten complex, which is significant in the development of polyclonal antibodies. The compound has a molecular formula of C₁₂H₁₈N₆O₂S and a molecular weight of 310.38 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyanazine-3-mercaptopropanoic acid involves several steps. One common method includes the reaction of cyanazine with 3-mercaptopropanoic acid under controlled conditions to form the desired product. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. The process may include steps such as crystallization and purification to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Cyanazine-3-mercaptopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols .
Applications De Recherche Scientifique
Cyanazine-3-mercaptopropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in the development of polyclonal antibodies due to its stable carrier-hapten complex formation.
Industry: Utilized in the production of specialized coatings and materials
Mécanisme D'action
The mechanism of action of Cyanazine-3-mercaptopropanoic acid involves its ability to form stable complexes with carrier proteins. This property is crucial for its role in antibody production. The compound binds to specific molecular targets, facilitating the immune response and the generation of antibodies with high specificity and affinity .
Comparaison Avec Des Composés Similaires
3-Mercaptopropanoic acid: Shares the mercapto group but lacks the cyanazine moiety.
Cyanazine: Contains the cyanazine structure but does not have the mercaptopropanoic acid component.
Uniqueness: Cyanazine-3-mercaptopropanoic acid is unique due to its dual functional groups, which allow it to participate in a variety of chemical reactions and form stable complexes. This dual functionality makes it particularly valuable in research and industrial applications .
Propriétés
Formule moléculaire |
C12H18N6O2S |
|---|---|
Poids moléculaire |
310.38 g/mol |
Nom IUPAC |
3-[[4-(2-cyanopropan-2-ylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C12H18N6O2S/c1-4-14-9-15-10(18-12(2,3)7-13)17-11(16-9)21-6-5-8(19)20/h4-6H2,1-3H3,(H,19,20)(H2,14,15,16,17,18) |
Clé InChI |
SBUQWANEDYMKNF-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC(=N1)SCCC(=O)O)NC(C)(C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




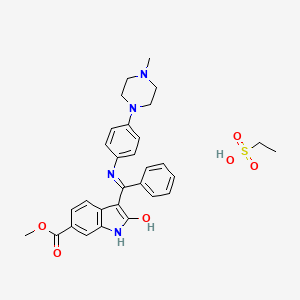
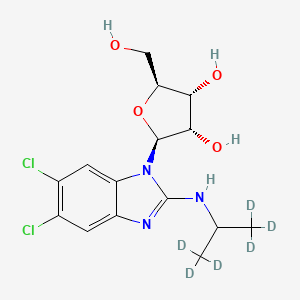
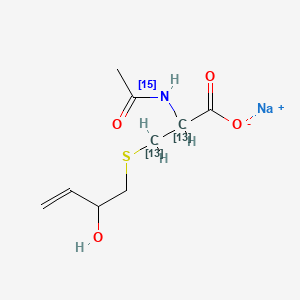
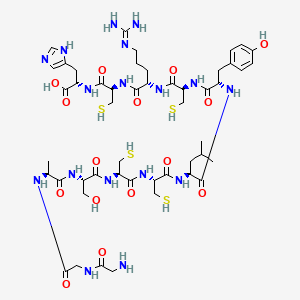
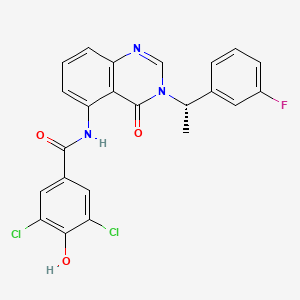
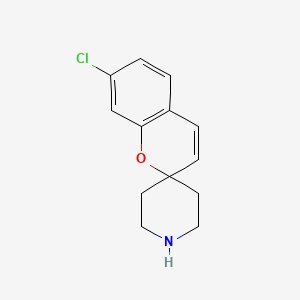
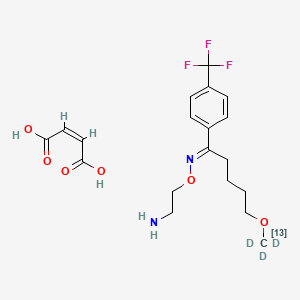
![N-(2-amino-5-thiophen-2-ylphenyl)-4-[1-(benzenesulfonylmethyl)triazol-4-yl]benzamide](/img/structure/B12384651.png)
